
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a nitrophenyl group, a benzyloxycarbonyl-protected amino group, and a methylphenylsulfonamido group attached to a hexanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate typically involves multiple steps, starting with the preparation of the hexanoate backbone. The benzyloxycarbonyl (Cbz) group is introduced to protect the amino group during the synthesis. The nitrophenyl and methylphenylsulfonamido groups are then attached through a series of reactions, including nucleophilic substitution and sulfonation.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives
Applications De Recherche Scientifique
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)pentanoate
- (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)butanoate
Uniqueness
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoate is unique due to its specific combination of functional groups and the hexanoate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C27H29N3O8S |
|---|---|
Poids moléculaire |
555.6 g/mol |
Nom IUPAC |
(4-nitrophenyl) 6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C27H29N3O8S/c1-20-10-16-24(17-11-20)39(35,36)28-18-6-5-9-25(29-27(32)37-19-21-7-3-2-4-8-21)26(31)38-23-14-12-22(13-15-23)30(33)34/h2-4,7-8,10-17,25,28H,5-6,9,18-19H2,1H3,(H,29,32) |
Clé InChI |
AITUCSPPSVJLOY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)
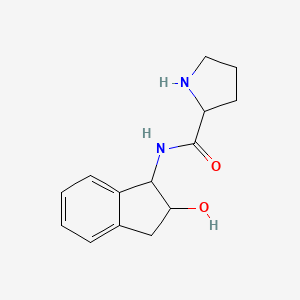
![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
![[3,4,5-Trihydroxy-6-[[5-(4-hydroxybenzoyl)oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12319376.png)

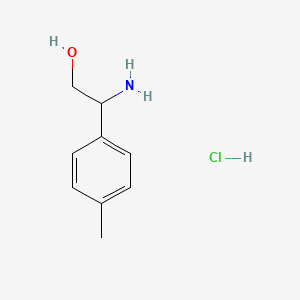

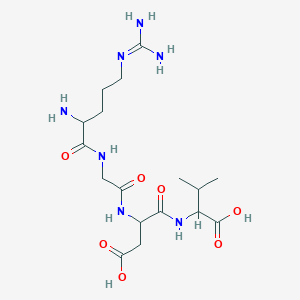
![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)

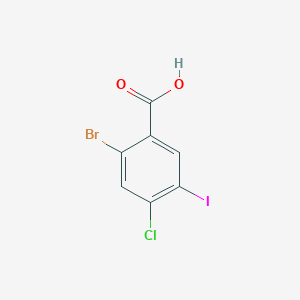
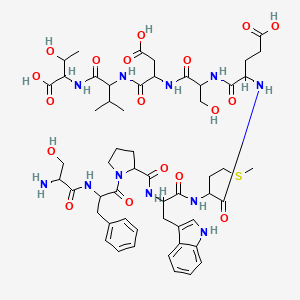
![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)
